molecular formula C6H2N2S3 B1314090 2,5-Dithiocyanatothiophene CAS No. 34099-59-7

2,5-Dithiocyanatothiophene

Cat. No.: B1314090
CAS No.: 34099-59-7
M. Wt: 198.3 g/mol
InChI Key: ADDAJJNRBDCPFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dithiocyanatothiophene is a thiophene derivative with the molecular formula C6H2N2S3. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and chemical reactivity .

Preparation Methods

The synthesis of 2,5-Dithiocyanatothiophene typically involves the thiocyanation of thiophene derivatives. One method includes the reaction of thiocyanogen (SCN)2 with di-2-thienylmercury, chloro-2-thienylmercury, or bromo-2-thienylmagnesium . The reaction conditions often involve the use of solvents like dichloromethane and temperatures around room temperature to slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields .

Chemical Reactions Analysis

2,5-Dithiocyanatothiophene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2,5-Dithiocyanatothiophene involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivative used .

Comparison with Similar Compounds

2,5-Dithiocyanatothiophene can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its dual thiocyanate groups, which provide distinct reactivity and make it a versatile intermediate for synthesizing a variety of functionalized thiophene derivatives .

Properties

IUPAC Name

(5-thiocyanatothiophen-2-yl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2N2S3/c7-3-9-5-1-2-6(11-5)10-4-8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDAJJNRBDCPFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)SC#N)SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50500363
Record name Thiene-2,5-diyl bis(thiocyanate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34099-59-7
Record name Thiene-2,5-diyl bis(thiocyanate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dithiocyanatothiophene
Reactant of Route 2
2,5-Dithiocyanatothiophene
Reactant of Route 3
Reactant of Route 3
2,5-Dithiocyanatothiophene
Reactant of Route 4
Reactant of Route 4
2,5-Dithiocyanatothiophene
Reactant of Route 5
2,5-Dithiocyanatothiophene
Reactant of Route 6
Reactant of Route 6
2,5-Dithiocyanatothiophene
Customer
Q & A

Q1: How does 2,5-dithiocyanatothiophene react with the dipotassium salt of cyclooctatetraene dianion, and what influences the final product?

A1: The reaction of this compound with an equimolar amount of dipotassium salt of cyclooctatetraene dianion in THF results in the formation of potassium 2-thiocyanato-5-thienylmercaptide []. This intermediate product can then undergo further reactions. Interestingly, the reaction environment significantly influences the final product:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.